Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl-
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Overview
Description
Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl-: is a chemical compound with the molecular formula C12H20N2 It is known for its unique structure, which includes a pyridinium ring and a dimethylpyrrolidinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- typically involves the reaction of pyridine derivatives with dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridinium compounds.
Scientific Research Applications
Chemistry: In chemistry, Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations.
Biology: In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biological processes and interactions at the molecular level.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may have applications in drug development and as a component in pharmaceutical formulations.
Industry: In industrial applications, Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Pyridinium, 1-methyl-
- Pyridinium, 3-(dimethylamino)-1-methyl-
- Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-
Uniqueness: Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- stands out due to its unique combination of a pyridinium ring and a dimethylpyrrolidinium moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
89932-51-4 |
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Molecular Formula |
C12H20N2+2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-(1,1-dimethylpyrrolidin-1-ium-2-yl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N2/c1-13-8-4-6-11(10-13)12-7-5-9-14(12,2)3/h4,6,8,10,12H,5,7,9H2,1-3H3/q+2 |
InChI Key |
JOEQGJUIJYDQRN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)C |
Origin of Product |
United States |
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